

Z-Homophe-OH: A Key Building Block for Peptide Synthesis

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Compound of Interest

Compound Name: **Z-Homophe-OH**

Cat. No.: **B556137**

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylloxycarbonyl-L-homophenylalanine (**Z-Homophe-OH**) is a crucial N-protected amino acid derivative utilized in the synthesis of peptides for various research and drug development applications. The benzylloxycarbonyl (Z or Cbz) group provides robust protection for the α -amino group of L-homophenylalanine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under a range of conditions and can be readily removed by catalytic hydrogenation, offering orthogonality in peptide synthesis strategies. This document provides a detailed protocol for the synthesis, purification, and application of **Z-Homophe-OH** in solution-phase peptide synthesis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of **Z-Homophe-OH** and its use in peptide synthesis.

Table 1: Physicochemical Properties of **Z-Homophe-OH**

Property	Value
CAS Number	127862-89-9
Molecular Formula	C ₁₈ H ₁₉ NO ₄
Molecular Weight	313.35 g/mol
Appearance	White to off-white solid
Purity (Typical)	≥98.0% (by TLC)

Table 2: Expected Yield for **Z-Homophe-OH** Synthesis via Schotten-Baumann Reaction

Reaction	Starting Material	Reagents	Expected Yield (%)
N-protection	L-Homophenylalanine	Benzyl chloroformate, NaOH	~73*

*Expected yield is based on the synthesis of the analogous compound, N-benzyloxycarbonyl-L-alanine, due to the lack of specific literature reports on the yield for **Z-Homophe-OH** under these exact conditions.

Table 3: Common Coupling Reagents for **Z-Homophe-OH** in Peptide Synthesis

Coupling Reagent	Additive	Base	Key Features
DIC (Diisopropylcarbodiimide)	HOEt (Hydroxybenzotriazole)	DIPEA (N,N-Diisopropylethylamine)	Minimizes racemization; byproduct (DIU) is soluble in some organic solvents. [1]
PyBOP (Benzotriazol-1-yl-oxytrityrrolidinophosphonium hexafluorophosphate)	-	DIPEA	High coupling efficiency, especially for hindered amino acids. [1]
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)	HOEt	-	Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. [2]

Experimental Protocols

Protocol 1: Synthesis of Z-Homophe-OH via Schotten-Baumann Reaction

This protocol describes the protection of the α -amino group of L-homophenylalanine using benzyl chloroformate.

Materials:

- L-Homophenylalanine
- 2N Sodium hydroxide (NaOH) solution
- Benzyl chloroformate (Cbz-Cl)
- Diethyl ether
- 2N Hydrochloric acid (HCl)

- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ice bath
- Three-necked round-bottom flask
- Magnetic stirrer

Procedure:

- In a 2 L three-necked flask, dissolve L-homophenylalanine in 2N NaOH solution and cool the flask to 0°C in an ice bath.
- To this chilled and stirring solution, simultaneously add benzyl chloroformate and 2N NaOH solution dropwise. Maintain the reaction temperature below 5°C throughout the addition.
- After the complete addition of the reagents, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.
- Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic phase.
- Wash the aqueous phase once more with 100 mL of diethyl ether.
- Carefully acidify the aqueous phase to a pH of 1 with 2N HCl.
- Extract the product from the acidified aqueous phase with three portions of 150 mL of ethyl acetate.
- Combine the organic phases and wash them with three 100 mL portions of water.
- Dry the organic phase over anhydrous $MgSO_4$, filter, and remove the solvent under reduced pressure to yield a colorless oil which should crystallize upon standing.

- Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure **Z-Homophe-OH**.

Protocol 2: Purification of **Z-Homophe-OH** by Recrystallization

This protocol details the purification of the synthesized **Z-Homophe-OH**.

Materials:

- Crude **Z-Homophe-OH**
- Ethyl acetate
- Hexane
- Heating mantle or hot plate
- Erlenmeyer flask
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Dissolve the crude **Z-Homophe-OH** in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
- Once completely dissolved, slowly add hexane until the solution becomes slightly turbid.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, place the flask in an ice bath for 30 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold hexane.

- Dry the purified crystals under vacuum.

Protocol 3: Solution-Phase Peptide Coupling using Z-Homophe-OH

This protocol describes the coupling of **Z-Homophe-OH** to an amino acid ester using DIC/HOBt.

Materials:

- **Z-Homophe-OH**
- Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
- N,N-Diisopropylethylamine (DIPEA)
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature.[2]
- Activation of **Z-Homophe-OH**: In a separate flask, dissolve **Z-Homophe-OH** (1.0 eq) and HOBT (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2]
- Coupling Reaction: To the cooled solution from step 2, add DIC (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
- Add the freshly prepared amino acid ester solution from step 1 to the activated **Z-Homophe-OH** mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: a. Upon completion (monitored by TLC), dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] d. Purify the crude dipeptide by silica gel column chromatography.

Protocol 4: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol details the removal of the Z-group from the synthesized peptide.

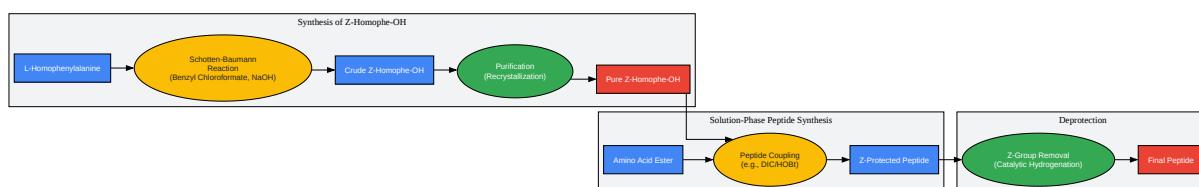
Materials:

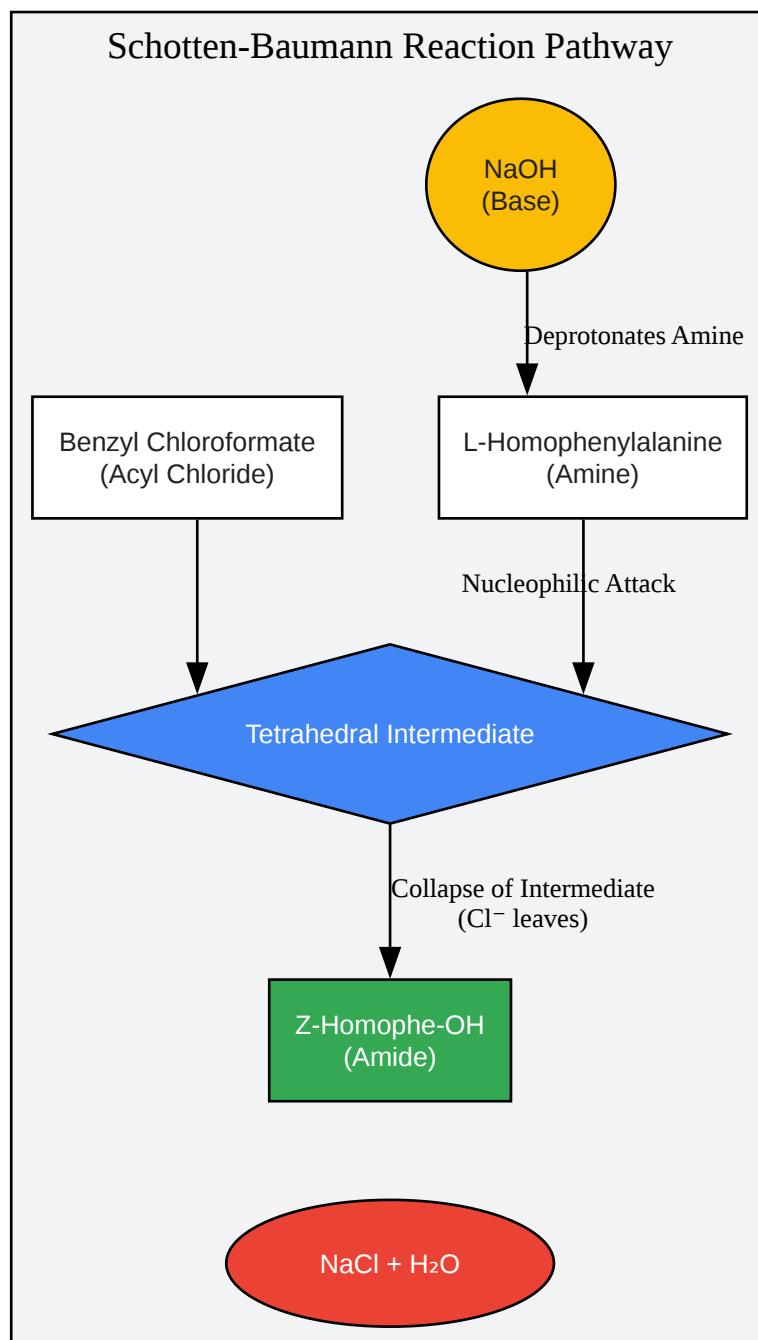
- Z-protected peptide
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
- Celite

Procedure:

- Dissolve the Z-protected peptide in methanol.
- Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.
- Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).[\[2\]](#)
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

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References

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- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
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